molecular formula C16H14 B1605080 9,10-Dimethylphenanthrene CAS No. 604-83-1

9,10-Dimethylphenanthrene

Cat. No. B1605080
CAS RN: 604-83-1
M. Wt: 206.28 g/mol
InChI Key: JUEORGSHIXFSSI-UHFFFAOYSA-N
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Description

9,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is also known by other names such as 9,10-Phenanthraquinodimethane .


Synthesis Analysis

The synthesis of 9,10-Dimethylphenanthrene can be achieved from 1,4:5,8-Diepoxyphenanthrene, 1,2,3,4,5,6,7,8-octahydro-9,10-dimethyl- (9CI) .


Molecular Structure Analysis

The molecular structure of 9,10-Dimethylphenanthrene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight is 206.282 Da . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

9,10-Dimethylphenanthrene has a molecular weight of 206.2824 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Antialgal Activity

9,10-Dihydrophenanthrenes and phenanthrenes, including variants of 9,10-dimethylphenanthrene, have demonstrated strong antialgal activity. They were synthesized to mimic naturally occurring compounds in the wetland plant Juncus effusus. These compounds effectively inhibited the growth of the green alga Selenastrum capricornutum at concentrations as low as 10^-5 M (DellaGreca et al., 2001).

Molecular Structure Studies

Research into 9,10-Dimethylphenanthrene derivatives has provided insights into molecular structure, particularly the effects of different substituents on the bond lengths within the molecules. This has implications for understanding molecular interactions and reactivity (Suzuki et al., 2000).

Phytotoxicity

Compounds isolated from Juncus acutus, including 9,10-dimethylphenanthrene derivatives, have shown in vitro phytotoxicity against Selenastrum capricornutum. This highlights their potential use in controlling harmful algal blooms in aquatic environments (DellaGreca et al., 2002).

Luminescence Applications

Synthesis of 9,10-Dimethylphenanthrene-based compounds has been explored for their luminescent properties. These compounds have shown strong luminescence in both solid-state and solution, making them potential candidates for applications in optoelectronic devices (Olkhovik et al., 2010).

Anti-inflammatory Activity

9,10-Dimethylphenanthrene derivatives have been studied for their anti-inflammatory properties. For instance, a derivative isolated from Eulophia ochreata showed significant inhibition of inflammatory signalling mediated by Toll-like receptors, suggesting potential therapeutic applications (Datla et al., 2010).

Reaction Mechanisms and Stability

Studies on the behavior of 9,10-Dimethylphenanthrene derivatives in various acidic conditions have provided valuable insights into reaction mechanisms and stability of these compounds in different chemical environments (Bushmelev et al., 2011).

Pharmaceutical Potential

Research into the antioxidant and anti-inflammatory potential of synthesized phenanthrene derivatives, including 9,10-Dimethylphenanthrene, has indicated promising pharmaceutical applications, particularly in treating inflammatory conditions (Kanekar et al., 2013).

Safety And Hazards

9,10-Dimethylphenanthrene may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and not to breathe in dust . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

9,10-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEORGSHIXFSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209158
Record name Phenanthrene, 9,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dimethylphenanthrene

CAS RN

604-83-1
Record name Phenanthrene, 9,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 9,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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